molecular formula C7H11N3O3 B14922788 1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole

1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole

Cat. No.: B14922788
M. Wt: 185.18 g/mol
InChI Key: IDRYJMSCBFDZAS-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-diketones with hydrazine derivatives under controlled conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process. Industrial production methods may employ continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as:

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable building block in organic synthesis, with potential applications in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new uses and mechanisms of action for this versatile compound.

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

3-methoxy-4-nitro-1-propan-2-ylpyrazole

InChI

InChI=1S/C7H11N3O3/c1-5(2)9-4-6(10(11)12)7(8-9)13-3/h4-5H,1-3H3

InChI Key

IDRYJMSCBFDZAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)OC)[N+](=O)[O-]

Origin of Product

United States

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